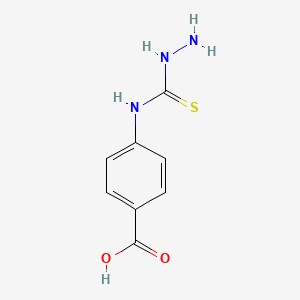

4-(4-Carboxyphenyl)-3-thiosemicarbazide

Description

Overview of Thiosemicarbazide (B42300) Chemistry and its Relevance

Thiosemicarbazide (hydrazinecarbothioamide) is an analogue of semicarbazide (B1199961) where the oxygen atom is replaced by sulfur. juniv.edu This class of compounds, containing both nitrogen and sulfur, is a cornerstone in medicinal chemistry and serves as a potent intermediate for the synthesis of a wide array of pharmaceutical and bioactive materials. chemmethod.com Thiosemicarbazides are recognized as valuable building blocks for the creation of five-membered heterocyclic rings, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. juniv.eduresearchgate.netnih.gov

The chemical reactivity of thiosemicarbazides is largely defined by the nucleophilicity of their nitrogen atoms and the thione (C=S) group. A pivotal reaction is their condensation with aldehydes or ketones to form thiosemicarbazones, which feature an imine (-N=CH-) bond. chemmethod.com These thiosemicarbazone derivatives are of special importance due to their versatile biological activities and their ability to act as chelating agents for metal ions. sphinxsai.commdpi.com Typically, they function as bidentate ligands, coordinating with metal ions through the sulfur atom and the hydrazinic nitrogen atom to form stable complexes. sphinxsai.commdpi.com This chelation capability is often linked to their biological mechanism of action. sphinxsai.comresearchgate.net

The relevance of thiosemicarbazide derivatives is underscored by their broad spectrum of documented biological activities. nih.gov Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, antimalarial, and antitubercular agents. nih.govnih.govnih.gov

Historical Context of Substituted Thiosemicarbazides in Academic Inquiry

The academic and medicinal interest in thiosemicarbazides can be traced back to the mid-20th century. A landmark discovery was the finding of thiosemicarbazide's activity against Mycobacterium tuberculosis in the 1940s, which subsequently led to its investigation and introduction as a drug against tuberculosis. researchgate.net This initial success sparked broader scientific inquiry into this class of compounds.

Over the subsequent decades, research evolved from the parent thiosemicarbazide molecule to the synthesis and evaluation of a vast number of substituted derivatives. researchgate.net Scientists began to systematically modify the thiosemicarbazide scaffold by introducing various alkyl and aryl substituents at the N1 and N4 positions. juniv.edu This exploration was driven by the goal of establishing structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing toxicity. nih.gov The condensation of these substituted thiosemicarbazides with a diverse range of aldehydes and ketones to form thiosemicarbazones became a standard and fruitful strategy, leading to compounds with a wide array of pharmacological profiles. sphinxsai.comnih.gov The discovery that metal complexation could significantly enhance the biological activity of thiosemicarbazones further deepened the field, opening up the area of bioinorganic chemistry for these ligands. sphinxsai.combenthamopenarchives.com

Significance of the Carboxyphenyl Moiety in Thiosemicarbazide Derivatives

The incorporation of a carboxyphenyl moiety into a thiosemicarbazide derivative, as seen in 4-(4-carboxyphenyl)-3-thiosemicarbazide, is a deliberate and strategic element of molecular design. The carboxylic acid functional group is a crucial component in many pharmaceuticals, with estimates suggesting its presence in roughly 25% of all commercialized drugs. Its significance stems from its ability to profoundly influence a molecule's physicochemical and pharmacokinetic properties.

The carboxylic acid group is typically ionized at physiological pH, which can enhance the water solubility of a compound. Furthermore, its ability to act as both a hydrogen bond donor and acceptor, along with its capacity for forming strong electrostatic interactions, makes it a key determinant in drug-target binding. These interactions are often critical for the affinity and specificity of a molecule for its biological target, such as an enzyme or receptor. The presence of the carboxyl group can also promote a drug's stability by facilitating the formation of intramolecular or intermolecular hydrogen bonds.

| Property Influenced | Specific Contribution |

|---|---|

| Solubility | Increases aqueous solubility due to ionization at physiological pH. |

| Target Binding | Participates in strong electrostatic (ion-ion, ion-dipole) interactions and hydrogen bonding. |

| Pharmacokinetics | Can modulate absorption, distribution, and excretion profiles. |

| Molecular Stability | Can form stabilizing intramolecular hydrogen bonds. |

| Synthetic Versatility | Allows for salt formation and esterification to create prodrugs. |

Research Trajectories and Future Outlook for this compound

While this compound is available as a chemical building block, specific published research focusing exclusively on this compound is limited. scbt.com However, based on the extensive chemistry of its parent class, its future research trajectories can be confidently projected in several key directions.

Coordination Chemistry and Metal Complexation : A primary avenue for future research involves using this compound as a ligand for the synthesis of novel transition metal complexes. mdpi.comfrontiersin.orgnih.gov The thiosemicarbazide moiety provides a classic N,S-bidentate chelation site, while the carboxylic acid group offers an additional potential coordination site (O-donor), allowing for the formation of mono- or polynuclear complexes with unique structural and electronic properties. The biological activity of thiosemicarbazide-based ligands is often significantly enhanced upon coordination to a metal ion. mdpi.combenthamopenarchives.com Therefore, synthesizing and characterizing its complexes with metals like copper, nickel, cobalt, and zinc, and evaluating their catalytic or biological activities, represents a promising field of study. mdpi.com

Precursor for Heterocyclic Synthesis : Thiosemicarbazides are well-established precursors for the synthesis of various biologically active heterocyclic compounds. researchgate.netnih.gov Future work will likely involve the use of this compound in cyclization reactions to generate novel 1,2,4-triazole, 1,3,4-thiadiazole, or thiazolidinone derivatives. chemmethod.comresearchgate.net The presence of the carboxyphenyl group on these resulting heterocyclic systems could impart favorable properties, such as improved target interaction or better solubility.

Development of Novel Thiosemicarbazones : The free hydrazine (B178648) group in this compound can be readily condensed with a wide variety of substituted aldehydes and ketones to produce a library of novel thiosemicarbazones. juniv.edunih.gov This approach would systematically explore how different substitutions, combined with the constant presence of the carboxyphenyl moiety, modulate biological activity. These new derivatives could then be screened for a range of therapeutic applications, including as antibacterial or anticancer agents. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(aminocarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMVMRDKDAUDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373865 | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-48-0 | |

| Record name | 4-[(Hydrazinylthioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Approaches to 4-(4-Carboxyphenyl)-3-thiosemicarbazide

Traditional methods for synthesizing this compound primarily rely on well-established condensation reactions and the use of readily available precursors.

Condensation Reactions with Hydrazides and Isothiocyanates

A common and direct route to this compound involves the condensation of a hydrazide with an isothiocyanate. In a typical procedure, 4-hydrazinobenzoic acid is reacted with an appropriate isothiocyanate. The nitrogen atom of the hydrazine (B178648) group acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction leads to the formation of the thiosemicarbazide (B42300) backbone. The use of different isothiocyanates can introduce various substituents at the N-4 position of the thiosemicarbazide.

Another variation of this approach utilizes the reaction between acid hydrazides and isothiocyanates in a suitable solvent, often ethanol, which upon refluxing yields the corresponding 1-acyl-4-aryl-thiosemicarbazides dergipark.org.tr. For instance, the reaction of 4-tert-butylbenzoic hydrazide with 4-(trifluoromethyl)phenyl isothiocyanate in absolute ethanol under reflux for 40 minutes results in the formation of 1-(4-tert-butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide dergipark.org.tr.

Alternative Synthetic Routes and Precursors

An alternative conventional pathway to synthesize this compound starts from p-aminobenzoic acid. In a documented method, p-aminobenzoic acid is first reacted with ammonia (B1221849) and carbon disulfide to generate ammonium (B1175870) p-carboxyphenyldithiocarbamate google.com. This intermediate is then treated with hydrazine sulfate in the presence of a caustic soda solution. Subsequent heating of the reaction mixture, followed by cooling and acidification with acetic acid, yields this compound as a colorless crystalline paste google.com. This method avoids the direct use of potentially hazardous isothiocyanates.

Another general method for preparing 4-aryl substituted thiosemicarbazides involves the treatment of an aromatic amine with ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by reaction with hydrazine hydrate (B1144303) juniv.edu. This multi-step process provides a versatile route to various 4-aryl thiosemicarbazides.

Advanced Synthetic Strategies and Optimization

Microwave-Assisted Synthesis Techniques for Thiosemicarbazide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of thiosemicarbazone derivatives, which are closely related to thiosemicarbazides. In a typical microwave-assisted procedure, a thiosemicarbazide is reacted with an aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid tandfonline.com. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods tandfonline.com. While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided information, the general success of this technique for related compounds suggests its potential applicability.

Catalytic Methods in Thiosemicarbazide Synthesis

Catalytic methods can enhance the efficiency and selectivity of thiosemicarbazide synthesis. For instance, the condensation reaction between thiosemicarbazide and carbonyl compounds to form thiosemicarbazones is often catalyzed by small amounts of acid, such as acetic acid or mineral acids tandfonline.comtaylorandfrancis.com. While the direct catalytic synthesis of this compound is not explicitly described, transition metal complexes of thiosemicarbazone ligands have been employed as catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura reaction mdpi.com. This highlights the catalytic potential of the broader class of thiosemicarbazide-related compounds.

Derivatization and Analog Synthesis of this compound

The chemical structure of this compound offers several sites for modification to generate a library of derivatives and analogs. The carboxylic acid group on the phenyl ring can be esterified or converted into an amide to explore the impact of these functional groups. The amino groups of the thiosemicarbazide moiety can also be functionalized.

Synthesis of Schiff Bases from Thiosemicarbazides

Thiosemicarbazides are valuable reagents in the synthesis of thiosemicarbazones, a class of Schiff bases. researchgate.net This transformation is typically achieved through a condensation reaction between a thiosemicarbazide and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netnih.govnih.govtaylorandfrancis.com The reaction involves the nucleophilic attack of the terminal primary amine group of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This is followed by a dehydration step, leading to the formation of an azomethine or imine group (-C=N-), which is characteristic of Schiff bases. nih.govnih.gov

The reaction is often catalyzed by the addition of a few drops of acid, such as glacial acetic acid, and is typically carried out by refluxing the reactants in a suitable solvent like ethanol. taylorandfrancis.comchemmethod.com The general structure of thiosemicarbazones is R¹R²C=N-NH-C(=S)NHR³. researchgate.net These compounds are of significant interest due to their coordination chemistry and diverse biological activities. nih.govscispace.com

The synthesis process is generally straightforward with high yields. For instance, various thiosemicarbazone derivatives have been synthesized by reacting thiosemicarbazide with different aromatic aldehydes in ethanol under reflux. chemmethod.com The resulting Schiff bases are often crystalline solids that can be purified by recrystallization. taylorandfrancis.com

Table 1: Examples of Schiff Base Synthesis from Thiosemicarbazides

| Aldehyde/Ketone Reactant | Thiosemicarbazide Reactant | Reaction Conditions | Product Type | Reference |

| Various Aldehydes | Thiosemicarbazide or 4-phenylthiosemicarbazide | Methanol, Room Temperature, 24h | Thiosemicarbazone Derivatives | nih.gov |

| Aromatic Aldehydes | Thiosemicarbazide | Ethanol, Glacial Acetic Acid, Reflux 5h | Thiosemicarbazone Compounds | chemmethod.com |

| 4-hydroxybenzaldehyde | Thiosemicarbazide | Ethanol, Acetic Acid, Reflux 30 min | (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide | taylorandfrancis.com |

| Anisaldehyde | Thiosemicarbazide | Standard Methods | Anisaldehyde thiosemicarbazone (ATC) |

Formation of Heterocyclic Compounds from Thiosemicarbazide Precursors

Thiosemicarbazides, including this compound, are crucial intermediates for synthesizing a wide array of heterocyclic compounds. nih.govresearchgate.net The polyfunctional nature of the thiosemicarbazide moiety allows for various cyclization reactions to form stable ring systems, which are scaffolds for many biologically active molecules. researchgate.net

The synthesis of 1,2,4-triazole derivatives from thiosemicarbazide precursors is a well-established method. mdpi.com Typically, this involves the cyclization of a 1-acylthiosemicarbazide or a thiosemicarbazone. The ring closure is commonly achieved by heating the precursor in an alkaline medium, such as an aqueous solution of sodium hydroxide. mdpi.comresearchgate.net

For example, 1-acyl-4-substituted-3-thiosemicarbazides can be cyclized to form 3-substituted-4-substituted-1,2,4-triazole-5-thiones. nih.gov Similarly, refluxing a thiosemicarbazide derivative with sodium hydroxide solution, followed by acidification, can yield the corresponding 4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov The mechanism involves an intramolecular nucleophilic attack followed by dehydration to form the stable triazole ring. researchgate.net

Table 2: Synthesis of 1,2,4-Triazoles from Thiosemicarbazide Precursors

| Precursor | Reagents and Conditions | Product | Reference |

| 1-(1-naphthyloxy)acetyl-4-substituted-3-thiosemicarbazides | Alkaline medium | 3-(1-naphthyloxy)methyl-4-substituted-1,2,4-triazole-5-thiones | nih.gov |

| 1-Thiosemicarbazide derivative | 4% aq. NaOH, reflux 3h, then dil. HCl | 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol | mdpi.comnih.gov |

| 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH, stir overnight, then dil. HCl | 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| bis-thiosemicarbazide derivatives | Sodium hydroxide | bis-1,2,4-triazole-3-thioles | researchgate.net |

1,3,4-Oxadiazoles can be synthesized from thiosemicarbazide precursors through cyclization reactions that typically involve dehydration. One common method is the cyclization of 1-acylthiosemicarbazides using a dehydrating agent. nih.gov For instance, the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO can lead to the formation of 2-amino-1,3,4-oxadiazoles through regioselective cyclization. organic-chemistry.org

Another route involves the conversion of an acid hydrazide to a thiosemicarbazide, which is then cyclized. For example, an acid hydrazide can be treated with carbon disulfide in the presence of potassium hydroxide to yield a 1,3,4-oxadiazole derivative. researchgate.net

Table 3: Synthesis of 1,3,4-Oxadiazoles from Thiosemicarbazide Precursors

| Precursor | Reagents and Conditions | Product Type | Reference |

| 1-(1-naphthyloxy)acetyl-4-substituted-3-thiosemicarbazides | Dehydrating agent | 2-substituted amino-5-(1-naphthyloxy)methyl-1,3,4-oxadiazoles | nih.gov |

| Thiosemicarbazide intermediate | EDC·HCl, DMSO | 2-amino-1,3,4-oxadiazoles | organic-chemistry.org |

| Acid hydrazide (via thiosemicarbazide) | CS₂, KOH | 1,3,4-oxadiazole derivatives | researchgate.net |

| N-formyl acid hydrazide | Phosphorous pentoxide, xylene, reflux | 2-substituted-1,3,4-oxadiazole | mdpi.comnih.gov |

The synthesis of 1,3,4-thiadiazole derivatives frequently proceeds from the cyclization of thiosemicarbazides. sbq.org.br This is an efficient and widely used method for forming the thiadiazole ring. sbq.org.br The reaction can be initiated by reacting a thiosemicarbazide with a carboxylic acid, often in the presence of a strong acid like concentrated sulfuric acid or a dehydrating agent like phosphorus oxychloride. sbq.org.br The mechanism involves a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carboxylic acid's carbonyl carbon, followed by cyclization and dehydration. sbq.org.br

Alternatively, thiosemicarbazones can be cyclized to form thiadiazoles. For example, reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate the oxidative cyclization of thiosemicarbazone intermediates into novel thiadiazole compounds. nih.gov Another approach is the reaction of thiosemicarbazides with carbon disulfide in the presence of a base. chemmethod.com

Table 4: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide Precursors

| Precursor | Reagents and Conditions | Product Type | Reference |

| Thiosemicarbazide | Carboxylic acid, dehydrating agent | 2,5-disubstituted-1,3,4-thiadiazoles | sbq.org.br |

| Furan-2-carboxylic acid | Thiosemicarbazide, conc. H₂SO₄, reflux | Thiadiazole derivatives with an amino group | |

| Thiosemicarbazone intermediates | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Novel thiadiazole compounds | nih.gov |

| 1-(1-naphthyloxy)acetyl-4-substituted-3-thiosemicarbazides | Acidic medium | 2-substitutedamino-5-(1-naphthyloxy)methyl-1,3,4-thiadiazoles | nih.gov |

| Thiosemicarbazide | Carbon disulfide, anhydrous sodium carbonate, ethanol, reflux | 5-amino-1,3,4-thiadiazole-2-thiol | chemmethod.com |

Thiazolinone derivatives, specifically 4-thiazolidinones, can be synthesized from thiosemicarbazone precursors. chemmethod.com This cyclization is typically achieved by reacting a thiosemicarbazone with a compound containing a reactive α-halo carbonyl group, such as chloroacetic acid or ethyl-2-bromopropionate, in the presence of a base like anhydrous sodium acetate. chemmethod.com

The reaction involves the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the electrophilic carbon of the halo-acetyl compound, followed by an intramolecular cyclization and loss of water to form the thiazolidinone ring. This method provides a versatile route to a variety of substituted 4-thiazolidinone derivatives. chemmethod.com

Table 5: Synthesis of Thiazolinones from Thiosemicarbazide Precursors

| Precursor | Reagents and Conditions | Product Type | Reference |

| Thiosemicarbazone derivatives | 2-chloroethanoic acid, anhydrous sodium acetate | 4-thiazolidinone derivatives | chemmethod.com |

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-(4-Carboxyphenyl)-3-thiosemicarbazide

Thiosemicarbazides, and their derivative thiosemicarbazones, are well-regarded for their ability to form stable complexes with transition metals. researchgate.net The coordination potential of these ligands stems from the presence of both soft (sulfur) and hard (nitrogen and oxygen) donor atoms, allowing for versatile bonding with a range of metal ions. nih.gov

Chelating Capabilities and Donor Atoms (Nitrogen, Sulfur, Oxygen)

This compound possesses several potential coordination sites: the thiocarbonyl sulfur atom, the hydrazinic nitrogen atoms, and the oxygen atoms of the carboxyl group. Typically, thiosemicarbazones and related ligands act as bidentate chelating agents, coordinating to a central metal ion through the sulfur atom and one of the nitrogen atoms of the hydrazine (B178648) moiety to form a stable five-membered ring. nih.gov The involvement of the thiocarbonyl sulfur in coordination is a common feature, leading to the formation of a stable chelate ring structure. nih.gov

The nitrogen atoms within the thiosemicarbazide (B42300) backbone offer additional coordination possibilities. Depending on the metal ion and reaction conditions, coordination can occur through the terminal amino nitrogen or the central hydrazinic nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jocpr.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex. jocpr.com

Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Ag(I))

A variety of transition metal complexes of thiosemicarbazide derivatives have been synthesized and studied. These include complexes with cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), and silver(I). jocpr.commdpi.com The synthesis generally involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate the reaction. jocpr.com For instance, the synthesis of Co(II), Ni(II), and Cu(II) complexes of a thiosemicarbazide derivative has been reported by refluxing the ligand with the respective metal chloride in a 1,4-dioxane (B91453) solution. jocpr.com

Stoichiometry and Geometry of Metal-Thiosemicarbazide Complexes

The stoichiometry of metal-thiosemicarbazide complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). derpharmachemica.com The geometry of the resulting complex is dictated by the coordination number of the central metal ion and the nature of the ligand. For example, Co(II) complexes of thiosemicarbazones have been reported to exhibit tetrahedral geometry, while Ni(II) and Cu(II) complexes often adopt square-planar or distorted square-planar geometries. sphinxsai.com Octahedral geometries are also common, particularly when the ligand acts in a tridentate or higher denticity fashion, or when solvent molecules or other co-ligands are involved in the coordination sphere. derpharmachemica.com

Analytical Techniques for Complex Characterization (e.g., FT-IR, NMR, ESI-MS, SEM, EDS, Elemental Analysis)

A suite of analytical techniques is employed to fully characterize the synthesized metal complexes and confirm their structure.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the complex, which helps in determining its empirical formula and confirming the metal-to-ligand stoichiometry. jocpr.com

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is crucial for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of key functional groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. For instance, a shift in the ν(C=S) band to a lower frequency and changes in the ν(N-H) stretching vibrations are indicative of sulfur and nitrogen coordination, respectively. jocpr.comresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. The chemical shifts of protons and carbons in the vicinity of the coordination sites are typically affected upon complexation. journalijar.com

ESI-MS: Electrospray Ionization Mass Spectrometry is used to determine the molecular weight of the complex and provides information about its composition and fragmentation pattern. jocpr.com

SEM and EDS: Scanning Electron Microscopy (SEM) is utilized to study the surface morphology of the complexes, while Energy-Dispersive X-ray Spectroscopy (EDS) provides elemental composition analysis of the surface.

Below is a table summarizing the key analytical techniques and the information they provide in the characterization of this compound metal complexes.

| Analytical Technique | Information Provided |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. |

| FT-IR Spectroscopy | Identifies the donor atoms of the ligand involved in coordination. |

| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. |

| ESI-MS | Determines the molecular weight and composition of the complex. |

| SEM | Reveals the surface morphology and topography of the complex. |

| EDS | Provides qualitative and semi-quantitative elemental analysis of the sample. |

Structural Elucidation of Coordination Compounds

X-ray Crystallography of this compound Metal Complexes

A thorough search of crystallographic databases and peer-reviewed journals did not yield any specific single-crystal X-ray diffraction data for metal complexes of this compound. While the crystal structures of numerous other thiosemicarbazone metal complexes have been determined, providing insights into their coordination geometries, bond lengths, and angles, no such information is publicly available for the title compound. The presence of the carboxyphenyl group introduces a potential additional coordination site, making the lack of structural data particularly noteworthy for understanding its complexation behavior.

Computational Modeling of Metal-Ligand Interactions

Similarly, there is a scarcity of computational studies, such as those employing Density Functional Theory (DFT), that specifically model the metal-ligand interactions of this compound. Computational chemistry is a powerful tool for predicting the geometric and electronic structures of metal complexes, elucidating reaction mechanisms, and understanding spectroscopic properties. mdpi.comsciforum.net The absence of such theoretical investigations for this ligand means that predictions about its preferred coordination modes, binding energies with different metals, and the electronic effects of the carboxyphenyl substituent remain speculative.

Advanced Topics in Metal Coordination

Mixed-Ligand Metal Complexes

The formation of mixed-ligand complexes, where a central metal ion is coordinated to two or more different types of ligands, can lead to compounds with unique chemical and physical properties. Thiosemicarbazones are frequently employed in the synthesis of mixed-ligand complexes. nih.govrdd.edu.iq However, no specific examples of mixed-ligand complexes incorporating this compound have been reported in the literature. The potential for this ligand to act in concert with other ligands in a coordination sphere is an unexplored area of its chemistry.

Biological Activities and Medicinal Chemistry Applications

Anticancer and Antitumor Properties

Inhibition of Ribonucleotide Reductase

Thiosemicarbazones are recognized as one of the most potent and well-documented classes of ribonucleotide reductase (RNR) inhibitors. nih.gov The enzyme RNR is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. irjmets.com Its inhibition is a key target in cancer therapy. The α-(N)-heterocyclic thiosemicarbazones, in particular, are highly potent inhibitors of RNR activity. irjmets.com

The mechanism of RNR inhibition by thiosemicarbazones is often linked to their ability to chelate iron. The R2 subunit of the RNR enzyme contains a dinuclear iron center that is essential for its catalytic activity. irjmets.com Thiosemicarbazones can act as iron chelators, disrupting this metallic center and inactivating the enzyme. irjmets.com For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-studied RNR inhibitor that has advanced to clinical trials. irjmets.com Studies on various thiazole-containing thiosemicarbazone derivatives have also demonstrated significant RNR inhibitory activity, with some compounds showing higher potency than the standard, metisazone. nih.gov The general importance of thiosemicarbazones as RNR inhibitors suggests that compounds like 4-(4-Carboxyphenyl)-3-thiosemicarbazide could serve as a foundational structure for designing new molecules with this specific biological target in mind.

Interaction with Biological Systems (e.g., Enzymes, DNA)

The biological activity of thiosemicarbazide (B42300) derivatives is frequently attributed to their interactions with key biomolecules like enzymes and nucleic acids.

Enzyme Interaction: Beyond ribonucleotide reductase, these compounds can interact with other enzymes. Molecular docking studies suggest that thiosemicarbazides may act by inhibiting DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and cell death. nih.gov Derivatives of 4-arylthiosemicarbazide have been identified as inhibitors of toxoplasmic aromatic amino acid hydroxylases, enzymes crucial for the proliferation of Toxoplasma gondii. researchgate.netresearchgate.net Furthermore, some thiosemicarbazone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. scbt.com

DNA Interaction: Many thiosemicarbazone derivatives have been shown to interact with DNA, a mechanism that can contribute to their anticancer properties. wisdomlib.orgmdpi.com These interactions can occur through various modes, including intercalation, where the aromatic parts of the molecule insert themselves between the base pairs of the DNA helix, or groove binding. wisdomlib.orgnih.gov

Spectroscopic studies with calf thymus DNA (ctDNA) have been employed to investigate these interactions. For example, novel acridine-thiosemicarbazone derivatives showed a high affinity for ctDNA, with calculated binding constants ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. wisdomlib.org Similarly, lanthanide(III) complexes of certain N(4)-substituted thiosemicarbazones have been studied for their DNA interaction, with findings suggesting that some complexes could roll along the DNA strands via groove interactions and promote oxidative cleavage of plasmid DNA. nih.gov These findings highlight that the thiosemicarbazide scaffold can be a key component in designing molecules that target DNA. wisdomlib.org

Other Pharmacological Activities

Anti-inflammatory Activity

Derivatives of thiosemicarbazide and thiosemicarbazone have demonstrated significant anti-inflammatory properties. researchgate.netwisdomlib.org The mechanisms underlying this activity are often multifaceted. One key mechanism is the inhibition of the NF-κB (nuclear factor kappa B) pathway. researchgate.netresearchgate.net NF-κB is a protein complex that controls the transcription of DNA and is involved in the cellular response to inflammatory stimuli. researchgate.net By inhibiting this pathway, these compounds can suppress the production of pro-inflammatory mediators. researchgate.net

Another important mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. scbt.compharmint.net Studies on indole-based thiosemicarbazone derivatives revealed compounds with potent anti-inflammatory effects, superior to the standard drug indomethacin (B1671933) in some assays. wisdomlib.org These compounds were found to inhibit lymphocyte proliferation and suppress the production of TNF-α and nitric oxide. wisdomlib.org Certain derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. scbt.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-[4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-nitrophenoxy)benzylidene]thiosemicarbazide (2b) | 13.44 ± 0.65 | 12.60 ± 0.78 | scbt.com |

| 4-[4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-cyanophenoxy)benzylidene]thiosemicarbazide (2c) | 1.89 ± 0.04 | >100 | scbt.com |

| Indole Derivative (LT81) | Showed greater selectivity for COX-2 (SI: 23.06) compared to Celecoxib (SI: 11.88) |

Analgesic and Antipyretic Properties

The thiosemicarbazide and thiosemicarbazone classes of compounds are reported to possess analgesic and antipyretic activities. irjmets.com Research into various derivatives has substantiated their potential for pain relief. For instance, an isatin-thiosemicarbazone derivative demonstrated significant anti-nociceptive and anti-inflammatory effects in animal models. nih.gov In a study evaluating Schiff bases derived from 1-indanone, nine out of thirteen synthesized thiosemicarbazone and thiazolyl hydrazone derivatives exhibited analgesic activity when tested using the tail-flick method in mice. Three of these compounds showed efficacy comparable to the standard drug, aspirin. The analgesic effects of these compounds are often linked to their anti-inflammatory actions, such as the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Antioxidant Activity

Many thiosemicarbazone derivatives have been reported to possess antioxidant properties. These compounds can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in numerous chronic diseases. The antioxidant activity of a series of thiosemicarbazones derived from substituted benzaldehydes was evaluated both in vitro and in vivo. Several of the tested compounds showed significant activity, with some demonstrating good radical scavenging on DPPH (2,2-diphenyl-1-picrylhydrazyl). In vivo studies also showed that certain derivatives caused a significant elevation in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

| Compound Series | Assay/Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Substituted benzaldehyde (B42025) thiosemicarbazones (4a, 4b, 4c) | DPPH radical scavenging | Good antioxidant activity | |

| Substituted benzaldehyde thiosemicarbazones (4g, 4i, 4l) | Superoxide Dismutase (SOD) | Significant elevation of activity | |

| Substituted benzaldehyde thiosemicarbazones (4e, 4g, 4i, 4l) | Catalase | Higher catalase activity | |

| Thiosemicarbazone (MT4MX2B) | DPPH radical scavenging | IC₅₀ of 400.2 ppm |

Antimalarial Activity

The thiosemicarbazone scaffold is considered a promising framework for the development of new antimalarial agents. Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of new therapeutic options. Various thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one study, a series of derivatives were tested against the 3D7 strain of P. falciparum. Several compounds showed notable antimalarial activity, as indicated by their EC₅₀ values.

| Compound | EC₅₀ (µM) | Reference |

|---|---|---|

| (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazine-1-carbothioamide (6) | 13.54 | |

| (E)-2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide (15) | 15.83 | |

| (E)-2-(3,4,5-trimethoxybenzylidene)hydrazine-1-carbothioamide (29) | 14.52 |

Anticonvulsant Activity

Derivatives of thiosemicarbazide and the related semicarbazones are recognized as an important class of molecules with a broad spectrum of biological properties, including significant potential as anticonvulsant agents. mdpi.comajchem-b.com Research into N-(2,6-dimethylphenyl)-substituted semicarbazones has led to the discovery of potent anticonvulsant compounds. saapjournals.org Similarly, various thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant effects. nih.gov

Preclinical screening for anticonvulsant activity typically involves established animal models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the 6 Hz psychomotor seizure test. mdpi.commdpi.com For instance, certain 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione derivatives have demonstrated potent activity in the MES and 6 Hz tests, with some showing a more beneficial profile than reference drugs like valproic acid. mdpi.com Although specific anticonvulsant data for this compound is not extensively detailed, the consistent activity observed across the broader class of (thio)semicarbazides underscores its potential as a scaffold for developing new antiepileptic drugs. mdpi.com

Urease and Topoisomerase IV Inhibition

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in pathogenic bacteria, such as Helicobacter pylori. nih.govresearchgate.net Consequently, urease inhibitors are of significant therapeutic interest. dergipark.org.tr Thiosemicarbazide derivatives have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net Their mechanism of action is often attributed to the ability of the sulfur and nitrogen atoms in the thiosemicarbazide moiety to chelate the nickel ions within the active site of the urease enzyme. dergipark.org.tr Various studies have reported on the synthesis and evaluation of thiosemicarbazones as urease inhibitors, with some compounds exhibiting significant inhibitory activity with low IC₅₀ values. nih.govresearchgate.net For example, certain thiosemicarbazones bearing hydroxyl and chloro substituent groups have shown effective Jack bean urease inhibition with IC₅₀ values in the micromolar range. researchgate.net

Interactive Data Table: Urease Inhibitory Activity of Selected Thiosemicarbazone Derivatives

| Compound | Substituent Group | Target Urease | IC₅₀ (µM) |

| Compound b5 | N-monosubstituted | Helicobacter pylori | 0.04 researchgate.net |

| Derivative 1 | 2-hydroxylphenyl | Jack bean | 1.8 researchgate.net |

| Derivative 3 | 4-chlorophenyl | Jack bean | 12.7 researchgate.net |

| Thiourea | (Reference) | Jack bean | 21.25 nih.gov |

Topoisomerase IV Inhibition

Bacterial type IIA topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes for bacterial viability and are validated targets for antibacterial agents. nih.govresearchgate.net Thiosemicarbazide derivatives have emerged as a promising class of compounds that can inhibit these enzymes. nih.govnih.gov Specifically, several 4-arylthiosemicarbazides have demonstrated inhibitory activity against topoisomerase IV, which is a key mechanism for their antibacterial effect against Gram-positive bacteria. researchgate.netnih.gov For instance, 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide was found to inhibit Staphylococcus aureus topoisomerase IV with an IC₅₀ value of 14 μM. nih.gov Further studies confirmed that these compounds often act by reducing the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP. nih.gov

Interactive Data Table: Topoisomerase IV Inhibitory Activity of Selected Thiosemicarbazide Derivatives

| Compound | Target Organism | IC₅₀ (µM) |

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | S. aureus | 14 researchgate.netnih.gov |

| 4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | S. aureus | 90 researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Efficacy

The biological activity of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the molecular scaffold. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the N4-terminus of the thiosemicarbazide skeleton can determine antibacterial activity. nih.gov

Impact of Metal Complexation on Biological Activity

The coordination of thiosemicarbazide and thiosemicarbazone ligands to metal ions can profoundly impact their biological activity, often leading to a significant enhancement of their therapeutic properties. nih.govresearchgate.netmdpi.com This increased activity upon chelation is frequently linked to an increase in the lipophilic character of the metal complex, which facilitates its permeation through biological membranes. nih.gov

Numerous studies have reported that metal complexes of thiosemicarbazones exhibit superior antimicrobial, antifungal, and anticancer activities compared to the free ligands. nih.govfrontiersin.orgmdpi.com For example, transition metal complexes of a thiosemicarbazide-functionalized calix nih.govarene showed a significant enhancement of antibacterial activity against gram-negative E. coli bacteria, particularly for the Ni²⁺ and Zn²⁺ complexes. frontiersin.org Similarly, the complexation of thiosemicarbazone derivatives with Cu(II) ions has been shown to improve their antitumor activity against melanoma cells. nih.gov The metal complexes can act via multiple mechanisms, including inhibition of essential enzymes like topoisomerases and ribonucleotide reductase. mdpi.com

Interactive Data Table: Effect of Metal Complexation on Antimicrobial Activity

| Compound/Complex | Target Organism | Activity Metric (MIC/MBC in µg/mL) | Result |

| Calix nih.govarene Ligand (L) | E. coli | MIC: 125, MBC: 250 | Moderate Activity frontiersin.org |

| Ni²⁺ Complex of L | E. coli | MIC: 31.2, MBC: 125 | Enhanced Activity frontiersin.org |

| Zn²⁺ Complex of L | E. coli | MIC: 62.5, MBC: 250 | Enhanced Activity frontiersin.org |

Drug Development and Lead Compound Identification

The diverse biological activities of thiosemicarbazides make them ideal candidates for lead compound identification in drug discovery programs. mdpi.com Their potential as anticancer, antibacterial, and anticonvulsant agents has spurred extensive research into synthesizing and evaluating novel derivatives. mdpi.comresearchgate.net

Preclinical Evaluation (In vitro and In vivo studies)

The preclinical evaluation of thiosemicarbazide derivatives involves a combination of in vitro and in vivo studies to characterize their efficacy and pharmacological profile.

In Vitro Studies:

Antimicrobial Activity: In vitro evaluation typically includes determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. nih.gov For example, certain derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus spp. with MIC values as low as 1.95 µg/mL. nih.gov

Enzyme Inhibition: Assays to determine the inhibitory concentration (IC₅₀) against specific molecular targets like urease and topoisomerase IV are crucial for understanding the mechanism of action. researchgate.netnih.gov

Anticancer Activity: The cytotoxic effects of these compounds are assessed against various human cancer cell lines. scielo.br In vitro assays like the MTT assay are used to determine the IC₅₀ values, with some thiophene-thiosemicarbazone derivatives showing significant cytotoxic activity against breast cancer cells. scielo.brresearchgate.net

In Vivo Studies:

Anticonvulsant Models: Promising compounds are advanced to in vivo models in rodents, such as the MES and 6 Hz seizure tests, to determine their effective dose (ED₅₀) and protective index. mdpi.commdpi.com

Antitumor Models: The in vivo antitumor efficacy is often evaluated in murine models, such as the sarcoma 180 solid tumor model, where the ability of the compounds to inhibit tumor growth is measured. scielo.br

Anthelmintic Models: The antiparasitic activity has been evaluated in vivo using nematode models like Heligmosomoides polygyrus/bakeri, where treatment with a lead compound resulted in a significant reduction in nematode count. nih.gov

These preclinical studies are essential for identifying hit and lead compounds that can be further optimized and developed into new therapeutic agents. mdpi.comnih.gov

Pharmacokinetic and Toxicological Profile of this compound Remains Uncharacterized in Publicly Available Literature

Despite the growing interest in thiosemicarbazide derivatives for various medicinal chemistry applications, a comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge regarding the pharmacokinetic and toxicological properties of the specific compound this compound.

Intensive searches of scholarly databases and scientific publications did not yield any specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics or the toxicological profile of this compound. Consequently, crucial data on its bioavailability, metabolic stability, potential for drug-drug interactions, and safety profile are not available in the public domain.

While the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been the subject of numerous investigations, these studies focus on compounds with different structural features. For instance, research on other thiosemicarbazone derivatives has explored their metabolic pathways, identifying reactions such as oxidative desulfuration, dehydrogenation, and hydroxylation as potential biotransformation routes. Similarly, toxicological assessments, including in vitro cytotoxicity studies and in vivo acute toxicity evaluations in model organisms like zebrafish, have been reported for various other novel thiosemicarbazide compounds.

However, it is a fundamental principle in toxicology and pharmacology that even minor structural modifications to a chemical entity can drastically alter its pharmacokinetic and toxicological properties. Therefore, extrapolating data from other thiosemicarbazide derivatives to predict the behavior of this compound would be scientifically unfounded and speculative.

The absence of empirical data for this compound means that key parameters essential for drug development and risk assessment remain unknown. These include, but are not limited to:

Pharmacokinetic Parameters: Oral bioavailability, plasma protein binding, volume of distribution, clearance rates, and major routes of excretion.

Metabolic Pathways: Identification of major metabolites and the enzymes responsible for their formation.

Toxicological Endpoints: Acute toxicity (e.g., LD50 values), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Catalytic Applications

Transition Metal Complexes of Thiosemicarbazides as Catalysts

Thiosemicarbazides, including 4-(4-Carboxyphenyl)-3-thiosemicarbazide, are key building blocks for thiosemicarbazone ligands. These ligands are adept at forming stable complexes with a variety of transition metals due to the presence of multiple donor atoms (nitrogen and sulfur), which can coordinate with metal centers. nih.govjns.edu.af The resulting thiosemicarbazone complexes are often more biologically and catalytically active than the free ligands themselves. researchgate.net

The versatility of thiosemicarbazone ligands allows them to act as bidentate or tridentate chelating agents, forming stable five-membered rings with metal ions. nih.gov This chelation enhances the stability and catalytic efficacy of the metal center. The electronic and steric properties of the thiosemicarbazone ligand can be fine-tuned by selecting appropriate aldehyde or ketone precursors, which in turn influences the catalytic performance of the resulting metal complex. Transition metal complexes of thiosemicarbazones have demonstrated catalytic activity in a wide array of reactions, including oxidations, reductions, and various cross-coupling reactions. jns.edu.afmdpi.com

Applications in Cross-Coupling Reactions

Transition metal complexes derived from thiosemicarbazone ligands are particularly renowned for their catalytic prowess in cross-coupling reactions, which are fundamental in modern organic synthesis for the construction of complex molecules. mdpi.com These catalysts, often palladium-based, offer an alternative to traditional phosphine-based systems and can exhibit high efficiency under phosphane-free conditions. researchgate.netmdpi.com

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, has been successfully catalyzed by thiosemicarbazone complexes. mdpi.comnih.gov These complexes act as catalyst precursors, demonstrating high efficiency and selectivity. For instance, palladium complexes of thiosemicarbazones have been shown to effectively catalyze the reaction between various aryl bromides and olefins like styrene (B11656) and n-butyl acrylate. mdpi.comresearchgate.net The use of thiosemicarbazone-based catalysts can lead to high turnover numbers (TONs), indicating a large number of substrate molecules converted per molecule of catalyst. researchgate.net

Table 1: Representative Heck Reactions Catalyzed by Thiosemicarbazone-Palladium Complexes

| Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | 0.001 | NMP | 150 | 92 | researchgate.net |

| 4-Bromotoluene | Styrene | 0.001 | NMP | 150 | 85 | researchgate.net |

| 4-Bromoanisole | n-Butyl Acrylate | 0.5 | PEG | 150 | 75 | mdpi.com |

Note: This table presents representative data for Heck reactions catalyzed by various thiosemicarbazone-palladium complexes to illustrate the general catalytic capability of this class of compounds.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is another area where thiosemicarbazone complexes have shown significant promise. mdpi.comrsc.org These air-stable complexes can catalyze the cross-coupling of a wide range of aryl halides, including chlorides and bromides, with phenylboronic acid. mdpi.com The reactions can often be carried out in environmentally benign solvents like ethanol-water mixtures. mdpi.com The catalytic efficiency of these complexes is influenced by factors such as the nature of the substituents on the thiosemicarbazone ligand and the reaction conditions. mdpi.comrsc.org

Table 2: Suzuki-Miyaura Coupling Reactions Using Thiosemicarbazone-Palladium Catalysts

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic Acid | 0.125 | EtOH/H2O | K2CO3 | 70 | 90 | mdpi.com |

| 4-Bromoanisole | Phenylboronic Acid | 0.1 | Dioxane/H2O | K3PO4 | 100 | 98 | mdpi.com |

| 1-Chloro-4-nitrobenzene | Phenylboronic Acid | 1 | DMF | K3PO4 | 130 | 75 | mdpi.com |

Note: This table provides examples of Suzuki reactions catalyzed by different thiosemicarbazone-palladium complexes, showcasing their general effectiveness.

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component synthesis of propargylamines. Transition metal complexes, including those with thiosemicarbazone ligands, have been employed as effective catalysts for this transformation. jns.edu.afunibas.it For example, palladium(II) complexes of pyridoxal (B1214274) thiosemicarbazone have been shown to be efficient and recyclable catalysts for the synthesis of propargylamines in ionic liquids. jns.edu.af These catalytic systems demonstrate the versatility of thiosemicarbazone complexes in facilitating multicomponent reactions.

Mechanistic Aspects of Catalysis

The catalytic cycle of cross-coupling reactions mediated by thiosemicarbazone-transition metal complexes, particularly with palladium, is generally believed to follow the established mechanistic pathways of oxidative addition, transmetalation (for Suzuki reactions) or olefin insertion (for Heck reactions), and reductive elimination. mdpi.com

In the context of the Heck reaction, the catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) species, which is generated in situ from the Pd(II) precatalyst. This is followed by the coordination and insertion of the olefin into the Pd-aryl bond. A subsequent β-hydride elimination step releases the coupled product and a palladium-hydride species. The final step involves reductive elimination, which regenerates the active Pd(0) catalyst. mdpi.com

For the Suzuki reaction, after the initial oxidative addition of the aryl halide to the Pd(0) center, the next key step is transmetalation. In this step, the organic group from the organoboron reagent is transferred to the palladium complex, a process that is typically facilitated by a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

The thiosemicarbazone ligand plays a crucial role throughout the catalytic cycle. Its coordination to the metal center stabilizes the various oxidation states of the metal (e.g., Pd(0), Pd(II), and potentially Pd(IV)) and influences the rates of the individual steps in the cycle through both electronic and steric effects. mdpi.com The tridentate nature of some thiosemicarbazone ligands is thought to be particularly important in stabilizing the metal-carbon bond during the catalytic process. mdpi.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations on 4-(4-Carboxyphenyl)-3-thiosemicarbazide and its Derivatives

Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. These calculations help in elucidating the reactivity and stability of the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov Other important quantum chemical descriptors calculated for thiosemicarbazide (B42300) derivatives include ionization potential, electron affinity, chemical potential, electronegativity, hardness, and softness. nih.gov These parameters provide a comprehensive understanding of the molecule's electronic structure and potential for chemical interactions. For instance, studies on similar thiosemicarbazone derivatives have utilized the B3LYP/6-311+G(d,p) level of theory to explore their electronic properties. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Thiosemicarbazide Derivatives

| Parameter | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.2 to -0.3 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 to -0.15 | Electron-accepting ability |

| Energy Gap | ΔE | 0.1 to 0.2 | Chemical reactivity, stability |

| Ionization Potential | I | 0.2 to 0.3 | Energy to remove an electron |

| Electron Affinity | A | 0.05 to 0.15 | Energy released when gaining an electron |

| Electronegativity | χ | 0.12 to 0.22 | Tendency to attract electrons |

| Chemical Hardness | η | 0.05 to 0.1 | Resistance to change in electron distribution |

Note: The values in this table are representative examples based on published data for similar thiosemicarbazone and thiosemicarbazide structures and are for illustrative purposes.

Molecular Docking and Dynamics Simulations for Biological Target Interactions

Molecular docking and dynamics simulations are pivotal in predicting how this compound and its analogs might interact with biological targets, such as proteins and enzymes. These computational techniques are essential in drug discovery for identifying potential mechanisms of action.

Molecular docking studies on thiosemicarbazide derivatives have suggested their potential to act as inhibitors for various enzymes. For example, research indicates that thiosemicarbazides may inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov This suggests a potential antibacterial mechanism. In the context of anticancer activity, docking studies have explored the binding of thiosemicarbazone derivatives to targets like vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis. researchgate.net These simulations predict the binding affinity (docking score) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. researchgate.net

Table 2: Representative Molecular Docking Results for Thiosemicarbazide Derivatives

| Biological Target | PDB ID | Potential Therapeutic Area | Key Interacting Residues (Example) | Docking Score (kcal/mol, Example) |

|---|---|---|---|---|

| DNA Gyrase Subunit B | 5L3J | Antibacterial | ASP73, GLU50, ILE78 | -7.0 to -9.0 |

| Topoisomerase IV | 3FV5 | Antibacterial | SER123, ARG136 | -6.5 to -8.5 |

| VEGFR-2 | 1YWN | Anticancer | CYS919, ASP1046, GLU885 | -8.0 to -10.0 |

Note: This table illustrates potential targets and interaction data for the thiosemicarbazide class of compounds based on available literature. nih.govresearchgate.netresearchgate.net The specific results for this compound would require a dedicated study.

Prediction of Spectroscopic Data and Electronic Properties

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Thiosemicarbazone Structure

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| N-H Stretch | Amine/Amide | 3150 - 3300 | 3167 |

| C=N Stretch | Imine | 1600 - 1630 | 1596 |

| C=S Stretch | Thione | 840 - 860 | 845 |

| 1H NMR Chemical Shift | NH-N | 8.3 - 9.9 ppm | 8.35 - 9.91 ppm |

Note: The data in this table are based on representative values for thiosemicarbazone derivatives found in the literature and serve as an example of the correlation between theoretical and experimental data. nih.govmdpi.com

Emerging Research Areas and Interdisciplinary Studies

Materials Science Applications

Sensor Development

The development of chemical sensors is an area where thiosemicarbazone derivatives have shown considerable promise. Their ability to bind with various metal ions can lead to detectable changes in optical or electrochemical properties, forming the basis for colorimetric or fluorescent sensors. For instance, other thiosemicarbazone-based sensors have been developed for the detection of transition metals. Theoretically, the functional groups within 4-(4-Carboxyphenyl)-3-thiosemicarbazide could enable it to act as a chemosensor. However, to date, there is a lack of published research demonstrating the development and application of sensors based specifically on this compound.

Environmental Applications (e.g., Corrosion Inhibition)

Thiosemicarbazide (B42300) and its derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is generally attributed to the presence of heteroatoms (nitrogen and sulfur) which can adsorb onto the metal surface and form a protective layer. While numerous studies have investigated the corrosion inhibition properties of other thiosemicarbazide derivatives on materials like mild steel, specific research detailing the performance and mechanism of this compound as a corrosion inhibitor is not currently available in the scientific literature.

Synergistic Effects in Combination Therapies

The synergistic effects of thiosemicarbazones in combination with existing drugs, particularly in anticancer and antimicrobial therapies, are an active area of investigation. These compounds can enhance the efficacy of conventional drugs through various mechanisms. Studies on other thiosemicarbazides have demonstrated synergistic interactions with a range of therapeutic agents. While it is plausible that this compound could exhibit similar synergistic properties, there is a clear absence of specific studies to validate this hypothesis. Research exploring its potential in combination therapies is a critical next step to understanding its therapeutic value.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide?

To achieve high yields (>35%), reaction parameters must be carefully controlled:

- Temperature : Maintain 120°C to ensure efficient cyclization without decomposition .

- Solvent : Ethanol with acetic acid (1.5 mL ethanol + 50 µL acetic acid) outperforms acetonitrile or DMSO due to better solubility and stability of intermediates .

- Stoichiometry : Use a 1:1 molar ratio of nitroisatin precursor to thiosemicarbazide. Excess carboxyphenyl-thiosemicarbazide (≥42 µmol) compensates for unreacted nitroisatin, which cannot be separated via Sep-Pak .

- Reaction Time : 30 minutes balances yield and avoids side reactions; shorter times reduce conversion .

Q. Which analytical techniques are essential for characterizing this compound?

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 224.06) .

Q. How does the carboxyphenyl substituent influence the compound’s solubility and reactivity?

The para-carboxyphenyl group enhances:

- Solubility : Increased polarity allows dissolution in polar aprotic solvents (e.g., DMSO) for biological assays .

- Coordination Chemistry : The carboxylic acid moiety enables metal chelation, relevant for designing metal-organic frameworks (MOFs) or catalytic complexes .

- Pharmacological Activity : Improves binding to target proteins (e.g., anti-inflammatory targets) via hydrogen bonding .

Advanced Research Questions

Q. How can structural modifications of the thiosemicarbazide core enhance biological activity?

- Substituent Effects :

- Hybridization : Conjugation with chromene or indole scaffolds (e.g., 4-chloro-2,2-dimethyl chromene hybrids) enhances anti-inflammatory effects comparable to indomethacin .

Q. How should researchers address contradictions in reported biological activities across studies?

- Standardized Assays : Use consistent in vitro models (e.g., Toxoplasma gondii for antiparasitic studies) to minimize variability .

- Dose-Response Analysis : Compare EC₅₀ values rather than qualitative activity reports. For example, derivatives with LD₅₀ >1000 mg/kg demonstrate lower toxicity than indomethacin .

- Structural Verification : Confirm stereochemistry and purity, as impurities (e.g., unreacted nitroisatin) can skew bioactivity results .

Q. What computational methods support the design of thiosemicarbazide derivatives for specific targets?

- Molecular Docking : Screen derivatives against COX-2 or microbial enzymes to predict binding affinities .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values to guide synthesis .

- DFT Calculations : Optimize geometries for metal chelation (e.g., Zn²⁺ or Cu²⁺) in MOF applications .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

- Purification Techniques :

- Analytical Monitoring : TLC (Rf ~0.4 in ethyl acetate) tracks reaction progress and identifies byproducts .

Methodological Considerations

Q. How can researchers validate the role of the thiosemicarbazide group in observed pharmacological effects?

- Control Experiments : Compare activity of the parent compound (e.g., 4-carboxyphenyl) with its thiosemicarbazide derivative .

- Enzymatic Assays : Test inhibition of cyclooxygenase (COX) or microbial proteases to isolate mechanistic contributions .

- Mutagenesis Studies : Modify thiosemicarbazide-binding residues in target proteins (e.g., via site-directed mutagenesis) to confirm interactions .

Q. What are the best practices for handling toxicity concerns during in vivo studies?

- Acute Toxicity Screening : Determine LD₅₀ in rodent models (e.g., derivatives with LD₅₀ >1000 mg/kg are preferable) .

- Metabolic Profiling : Use LC-MS to identify toxic metabolites (e.g., reactive sulfur species) .

- Protective Formulations : Encapsulate derivatives in liposomes or cyclodextrins to reduce systemic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.